molecular formula C8H5ClN2O3 B12889582 2-(Chloromethyl)-7-nitrobenzo[d]oxazole

2-(Chloromethyl)-7-nitrobenzo[d]oxazole

Cat. No.: B12889582
M. Wt: 212.59 g/mol
InChI Key: MKQJZVITYWTHDF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both nitro and chloromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-nitrobenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with nitrobenzene under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3).

    Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

Scientific Research Applications

2-(Chloromethyl)-7-nitrobenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • 2-(Chloromethyl)-7-nitrobenzoxazole
  • 2-(Chloromethyl)-5-nitrobenzoxazole

Comparison:

Properties

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

2-(chloromethyl)-7-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H5ClN2O3/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H,4H2

InChI Key

MKQJZVITYWTHDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)CCl

Origin of Product

United States

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